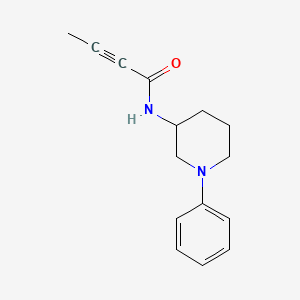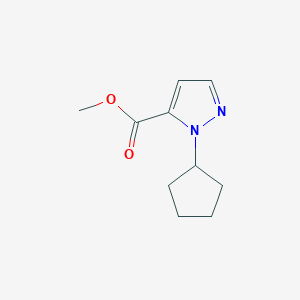
2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
2-Iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, is used in the protection of crops from pests . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be represented by the InChI code 1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H . The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed and supported by in silico studies .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The regioselective functionalization by organometallic methods has been studied and has afforded new and highly important building blocks for life-sciences-oriented research .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine include a molecular weight of 323.44 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine, which undergoes site-selective electrophilic substitutions. This process is key for further manipulations in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
- The compound has been utilized as a starting material in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For example, it's a key intermediate in the production of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).
Structural Analysis and Properties
- The structural and physical properties of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine and its derivatives have been extensively studied. X-ray crystallographic structure determinations and quantum chemistry studies have been conducted to understand its conformations and reactivity (Manteau, Génix, Brelot, Vors, Pazenok, Giornal, Leuenberger, & Leroux, 2010).
- Investigations into the antimicrobial activities of related compounds, as well as their interactions with DNA, have been conducted, demonstrating potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).
Applications in Material Science
- Compounds containing the trifluoromethoxy group, such as 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine, have been used in the development of novel materials with specific optical, electronic, and magnetic properties. These materials find applications in fields like luminescent materials and electronics (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, influencing the activity of enzymes, receptors, and other proteins .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets in a way that modifies the targets’ function . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to these interactions .
Biochemical Pathways
These compounds are known to influence a variety of biochemical processes, particularly in the context of pest control and pharmaceutical applications .
Result of Action
As a member of the trifluoromethylpyridines group, it is likely to have significant effects on the biological systems with which it interacts .
Propiedades
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLAONUGHUCGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)(F)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)
![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

